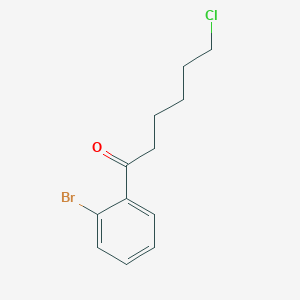

1-(2-Bromophenyl)-6-chloro-1-oxohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated compounds similar to "1-(2-Bromophenyl)-6-chloro-1-oxohexane" can involve various strategies. For instance, the photopromoted carbonylation of 1-bromo-6-chlorohexane under ambient conditions is one such method that could potentially be adapted for the synthesis of related compounds . The use of CuBr2 and CdI2 as catalysts and the addition of basic additives like NaOAc, Na3PO4, or (n-C4H9)3N can improve the yield of the carbonylation reaction .

Molecular Structure Analysis

The molecular structure of halogenated compounds can be determined using techniques such as X-ray diffraction, as demonstrated in the study of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline . This method provides detailed information about the conformation and dihedral angles between different parts of the molecule .

Chemical Reactions Analysis

Halogenated compounds can undergo various chemical reactions. For example, the dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane catalyzed by bromide ions leads to products that can undergo pyrolysis to yield other compounds . Similarly, the insertion of phenyl(bromodichloromethyl)mercury-derived dichlorocarbene into carbon-hydrogen bonds of tetraalkylgermanes is another type of reaction that halogenated compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds like "1-(2-Bromophenyl)-6-chloro-1-oxohexane" can be inferred from related studies. For instance, the molecular structure and conformational preferences of 1-bromo-1-silacyclohexane were studied using gas-phase electron diffraction and quantum chemistry, revealing a mixture of conformers with different positions of the Si-Br bond . This suggests that similar halogenated cyclohexanes may also exhibit conformational isomerism.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

1-(2-Bromophenyl)-6-chloro-1-oxohexane and its derivatives have been explored in various synthetic pathways, demonstrating their versatility as building blocks in organic chemistry. For instance, the compound has been implicated in the synthesis of cyclohexane derivatives with multiple stereogenic centers, highlighting regioselective condensation reactions that preserve certain functional groups while transforming others (Ismiyev et al., 2013). Additionally, its role in the formation of organosilicon compounds, where it serves as a precursor for C- and Si-functional silicon-containing heterocycles, has been documented, offering pathways for the synthesis of compounds with potential applications in materials science (Geyer et al., 2015).

Electrochemical Reduction

The electrochemical behavior of 1-(2-Bromophenyl)-6-chloro-1-oxohexane has been investigated, demonstrating its reduction at silver electrodes in specific solvents. This research provides insights into the electrochemical properties of bromo- and chloro-substituted hexanes, which could inform their use in electrochemical synthesis and applications in energy storage materials (Rose, 2016).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of derivatives closely related to 1-(2-Bromophenyl)-6-chloro-1-oxohexane reveal detailed insights into their molecular configurations. Techniques like FTIR, NMR, and X-ray crystallography have been employed to elucidate the structures of these compounds, contributing to a deeper understanding of their chemical behavior and potential for further chemical modifications (Bhumannavar, 2021).

Environmental Impact

Research on the thermal degradation of brominated and chlorinated phenols, including compounds similar to 1-(2-Bromophenyl)-6-chloro-1-oxohexane, has provided valuable information on the formation of hazardous byproducts like dioxins. Understanding the conditions under which these toxic compounds are formed is crucial for assessing the environmental impact of disposing materials containing brominated and chlorinated compounds (Evans & Dellinger, 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-6-chlorohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHSUBXPZQADSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642204 |

Source

|

| Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-6-chloro-1-oxohexane | |

CAS RN |

898766-92-2 |

Source

|

| Record name | 1-(2-Bromophenyl)-6-chlorohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)